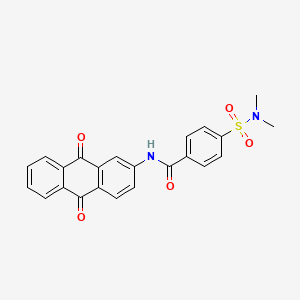

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Description

4-(Dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a synthetic anthraquinone derivative featuring a benzamide core substituted with a dimethylsulfamoyl group at the 4-position. The anthraquinone moiety (9,10-dioxo-9,10-dihydroanthracene) provides a planar aromatic system, while the dimethylsulfamoyl group introduces steric bulk and polarity.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c1-25(2)31(29,30)16-10-7-14(8-11-16)23(28)24-15-9-12-19-20(13-15)22(27)18-6-4-3-5-17(18)21(19)26/h3-13H,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPDHYGKKIBZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide typically involves multi-step organic reactions. The starting materials often include anthracene derivatives and benzamide precursors. The key steps in the synthesis may involve:

Nitration and Reduction: Anthracene is first nitrated to introduce nitro groups, which are subsequently reduced to amines.

Acylation: The amine groups are then acylated to form the benzamide structure.

Sulfonation: Introduction of the dimethylsulfamoyl group is achieved through sulfonation reactions using dimethylsulfamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The benzamide and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of anthracenediol derivatives.

Substitution: Formation of substituted benzamides and sulfonamides.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes or as a fluorescent probe due to its anthracene core.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide depends on its application:

Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Fluorescent Probing: The anthracene core can absorb and emit light, making it useful for imaging and detection in biological systems.

Therapeutic Effects: The compound may interact with cellular pathways, inducing apoptosis in cancer cells or reducing inflammation through modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Positional Isomerism and Chelation Effects

- Anthraquinone Substitution Position: 1-Position (N-(1-yl)-2-methylbenzamide): Facilitates chelation-assisted C–H bond functionalization due to proximity of the amide and anthraquinone carbonyl groups . 2-Position (Target Compound, SSAA09E3): Likely alters binding orientation in biological targets (e.g., viral proteins) compared to 1-substituted analogs .

Functional Group Impact

- Benzamide vs. Sulfonamide :

- Benzamide (SSAA09E3) : Exhibits antiviral activity by blocking viral membrane fusion .

- Sulfonamide (Target Compound) : The dimethylsulfamoyl group may enhance solubility compared to halogenated sulfonamides (e.g., 9d–9j) but reduce metabolic stability due to steric hindrance .

- Halogenated Sulfonamides (9d–9j) : Electron-withdrawing groups (Cl, F) improve enzyme inhibition (e.g., phosphoglycerate mutase) via dipole interactions .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Antiviral Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, studies on related compounds have demonstrated effective inhibition of HIV replication at sub-micromolar concentrations.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound 35 | <0.1 | HIV Reverse Transcriptase |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be established.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer activity of similar compounds. The results suggest that these compounds may induce apoptosis in cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Significant cytotoxic effect |

| MCF-7 (breast cancer) | 7.5 | Moderate cytotoxic effect |

Case Studies

- Case Study on Antiviral Efficacy : A study involving a series of synthesized anthracene derivatives highlighted the effectiveness of compounds similar to this compound against HIV strains. These derivatives were found to exhibit enhanced binding affinity to the reverse transcriptase enzyme compared to standard treatments like efavirenz .

- Case Study on Anticancer Activity : Another investigation into the cytotoxic effects of anthracene derivatives revealed that certain modifications led to increased selectivity towards cancer cells over normal cells. This selectivity was attributed to enhanced uptake by tumor cells due to their metabolic profiles .

Q & A

Q. What are the standard synthetic routes for 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves:

Anthracene Oxidation : Oxidation of anthracene to 9,10-anthraquinone using oxidizing agents (e.g., HNO₃ or CrO₃) .

Sulfonamide/Amide Formation : Reaction of the anthraquinone intermediate with dimethylsulfamoyl chloride or benzoyl chloride derivatives under controlled pH and temperature (e.g., 60–120°C) in solvents like dimethylformamide (DMF) or dichloromethane .

Purification : Recrystallization from chloroform/methanol or column chromatography to achieve >90% purity .

Key factors include inert atmospheres (N₂/Ar) to prevent side reactions and precise stoichiometric ratios .

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., aromatic proton signals at δ 7.5–8.5 ppm) .

- FT-IR : Identification of sulfonamide (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ peaks) .

- X-ray Crystallography : For absolute configuration determination (if single crystals are obtained) .

Q. What biological assays are commonly employed to evaluate its anticancer activity?

- Methodological Answer :

- MTT Assay : Measures cell viability in HCT-116 (colorectal) or DU145 (prostate) cancer cell lines .

- Wound Healing Assay : Evaluates inhibition of cancer cell migration .

- Flow Cytometry : Quantifies apoptosis via Annexin V/PI staining .

IC₅₀ values are calculated using dose-response curves (e.g., 10–100 µM range) .

Q. What solvents and reaction conditions optimize synthesis yield?

- Methodological Answer :

- Solvents : DMF for sulfonamide coupling; dichloromethane for acyl chloride reactions .

- Temperature : 80–120°C for amide bond formation; room temperature for oxidation-sensitive steps .

- Catalysts : Triethylamine (TEA) or pyridine to absorb HCl byproducts .

Yields typically range from 70–95% after purification .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Quantum-Chemical Calculations : Gaussian 03W or HyperChem 8 to model nucleophilic addition/charge distribution (e.g., interaction with benzoylisothiocyanate) .

- Density Functional Theory (DFT) : Predicts transition states and activation energies for sulfonamide bond formation .

- Molecular Dynamics (MD) : Simulates solvent effects and intermediate stability .

Q. How does this compound inhibit SARS-CoV-2 spike protein interactions?

- Methodological Answer :

- ACE2 Binding Assays : Surface plasmon resonance (SPR) or pseudovirus entry assays show EC₅₀ values (e.g., 6.7 µM for SSAA09E1 analog) .

- Molecular Docking : Anthraquinone core intercalates into spike protein’s receptor-binding domain (RBD), disrupting ACE2 recognition .

- Cellular Toxicity : CC₅₀ > 100 µM in 293T cells confirms selectivity .

Q. What strategies resolve contradictions in reported biological activities?

- Methodological Answer :

- Orthogonal Assays : Combine MTT (cytotoxicity) with glyoxalase-I inhibition assays to differentiate mechanisms .

- Batch-to-Batch Purity Analysis : HPLC-MS to rule out impurities (e.g., <5% by area) .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluorophenyl vs. methyl groups) to identify critical substituents .

Q. How are redox properties analyzed using SERS nanosensors?

- Methodological Answer :

- Sensor Design : Conjugate the compound to gold nanoparticles (AuNPs) as a redox-sensitive SERS reporter .

- Calibration : Monitor C=O (1666 cm⁻¹) vs. C=C (1606 cm⁻¹) peak ratios under varying Eₕ (redox potential) .

- Live-Cell Imaging : Quantify intracellular redox states in hypoxic cells (e.g., ΔEₕ = −150 mV to +200 mV) .

Q. What are the key considerations for optimizing glyoxalase-I inhibition?

- Methodological Answer :

- Enzyme Kinetics : Measure IC₅₀ via spectrophotometric assays (e.g., ∆A₅₄₀ nm for S-D-lactoylglutathione hydrolysis) .

- Chelation Studies : Evaluate metal-binding capacity (Zn²⁺/Ni²⁺) using ITC or fluorescence quenching .

- Crystallography : Co-crystal structures reveal binding modes (e.g., anthraquinone stacking with active-site residues) .

Q. How do ortho-substituents influence reaction pathways in thiourea derivatives?

- Methodological Answer :

- Hammett Analysis : Correlate σ values of substituents with reaction rates (e.g., electron-withdrawing groups accelerate nucleophilic addition) .

- Hirshfeld Surface Analysis : Quantify hydrogen-bonding interactions in crystal structures .

- Absolute Hardness/Softness Calculations : Predict nucleophilic sites using DFT-derived η values (e.g., η = 3.2 eV for aminoanthraquinone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.